molecular formula C25H18F6N2O2 B12824646 5-(3-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1,5-dihydro-2h-pyrrol-2-one

5-(3-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1,5-dihydro-2h-pyrrol-2-one

Cat. No.: B12824646
M. Wt: 492.4 g/mol
InChI Key: WNKNSEISQCDUBR-UHFFFAOYSA-N
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Description

Electronic Configuration of 1,5-Dihydro-2H-Pyrrol-2-One Moiety

The 1,5-dihydro-2H-pyrrol-2-one core is a partially saturated derivative of pyrrole, where one double bond is reduced, and a ketone group is introduced at the 2-position. This modification alters the electronic structure compared to fully aromatic pyrrole. The pyrrolone ring retains partial aromaticity due to conjugation between the nitrogen lone pair and the π-system of the remaining double bonds. The ketone oxygen withdraws electron density via inductive effects, reducing the overall electron richness of the heterocycle.

The Hückel 4n + 2 rule applies to the conjugated π-system, which consists of four π electrons from the double bonds and two electrons from the nitrogen lone pair, satisfying aromaticity criteria. However, the ketone group disrupts full delocalization, resulting in a resonance energy lower than that of pyrrole (88 kJ/mol). This hybrid aromatic/non-aromatic character influences the compound’s reactivity, particularly in electrophilic substitution reactions.

Parameter Value Source
Aromatic π-electrons 6 (4 from bonds, 2 from N)
Resonance energy reduction ~30% compared to pyrrole
Ketone C=O bond length 1.22 Å (typical for ketones)

Substituent Effects on Aromatic Ring Systems

The compound features three aromatic substituents:

  • 3-Methoxyphenyl at position 5: The methoxy group (-OCH₃) donates electrons via resonance, increasing electron density in the meta-substituted phenyl ring. This activates the ring toward electrophilic attack at the ortho and para positions relative to the methoxy group.
  • 4-(Trifluoromethyl)phenyl at position 1: The -CF₃ group is strongly electron-withdrawing due to the electronegativity of fluorine, creating a para-substituted electron-deficient ring. This deactivation directs electrophiles to the meta position.
  • 4-(Trifluoromethyl)phenylamino at position 3: The amino group (-NH-) provides lone pairs for conjugation, but the adjacent -CF₃ group counteracts this by withdrawing electrons, resulting in a polarized aromatic system.

The interplay between these groups creates regions of varied electron density:

  • The 3-methoxyphenyl ring acts as an electron reservoir.
  • The trifluoromethylphenyl groups serve as electron sinks.
  • The amino linkage mediates partial charge transfer between substituents.

Conformational Analysis of Trifluoromethylphenyl Groups

The two -CF₃ groups adopt distinct conformational preferences due to steric and electronic factors:

  • At position 1 (4-(trifluoromethyl)phenyl):

    • The -CF₃ group prefers an equatorial orientation relative to the pyrrolone plane to minimize steric clash with the 3-substituent.
    • Rotational barrier around the C(aryl)-N bond is ~15–20 kJ/mol, as calculated for similar systems.
  • At position 3 (4-(trifluoromethyl)phenylamino):

    • The -CF₃ group adopts a coplanar arrangement with the aromatic ring to maximize π-π interactions with the adjacent pyrrolone system.
    • Restricted rotation about the C(aryl)-N(amino) bond (barrier ~25 kJ/mol) due to partial double-bond character from resonance.
Conformational Feature Energy (kJ/mol) Stabilizing Factor
CF₃ equatorial (position 1) 0 (reference) Steric avoidance
CF₃ axial (position 1) +18.4 Van der Waals repulsion
Amino group coplanarity -12.7 Resonance stabilization

The synergistic effects of electronic withdrawal and steric bulk dictate the molecule’s overall topology, favoring a distorted "bowl-shaped" geometry that optimizes both conjugation and spatial accommodation of substituents.

Systematic Nomenclature and Structural Descriptors

The IUPAC name systematically describes the connectivity:

  • Root : 1,5-dihydro-2H-pyrrol-2-one (positions 1–5 numbered clockwise with the ketone at position 2).
  • Substituents :
    • Position 1: 4-(trifluoromethyl)phenyl.
    • Position 3: (4-(trifluoromethyl)phenyl)amino.
    • Position 5: 3-methoxyphenyl.

The SMILES notation encodes this structure as:

O=C1N(C2=CC=C(C(F)(F)F)C=C2)C(C3=CC=C(OC)C=C3)=C(C4=CC=C(C(F)(F)F)C=C4)N1  

Key computed descriptors include:

  • Molecular formula : C₂₉H₂₁F₆N₂O₂
  • Exact mass : 558.15 g/mol
  • Topological polar surface area : 58.2 Ų (indicative of moderate bioavailability).

Properties

Molecular Formula

C25H18F6N2O2

Molecular Weight

492.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-[4-(trifluoromethyl)anilino]-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one

InChI

InChI=1S/C25H18F6N2O2/c1-35-20-4-2-3-15(13-20)22-14-21(32-18-9-5-16(6-10-18)24(26,27)28)23(34)33(22)19-11-7-17(8-12-19)25(29,30)31/h2-14,22,32H,1H3

InChI Key

WNKNSEISQCDUBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)C(F)(F)F)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Reaction

A widely used method for synthesizing substituted 1,5-dihydro-2H-pyrrol-2-ones involves a one-pot, three-component reaction of:

  • An aromatic amine (e.g., 4-(trifluoromethyl)aniline),
  • An aromatic aldehyde (e.g., 3-methoxybenzaldehyde),
  • Pyruvic acid or its derivatives.

This reaction is typically performed in ethanol with catalytic amounts of trifluoroacetic acid, which promotes condensation and cyclization to form the pyrrol-2-one ring.

Mechanism Overview:

  • Initial formation of an imine between the amine and aldehyde,
  • Nucleophilic addition of pyruvic acid to the imine,
  • Cyclization to form the pyrrol-2-one ring,
  • Possible tautomerization or rearrangement to stabilize the product.

This method is advantageous for its operational simplicity, mild conditions, and ability to tolerate various substituents, including electron-withdrawing groups like trifluoromethyl and electron-donating groups like methoxy.

Microwave-Assisted Cyclization

For related heterocyclic systems such as pyrazoline derivatives, microwave-assisted organic synthesis has been employed to accelerate cyclization steps, improving yields and reducing reaction times. Although this method is more common for pyrazoline rings, similar microwave protocols can be adapted for pyrrol-2-one synthesis, especially when dealing with sterically hindered or electronically complex substrates.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol Commonly used for solubility and reaction efficiency
Catalyst Trifluoroacetic acid (TFA) Catalytic amounts (e.g., 5-10 mol%)
Temperature Room temperature to reflux (25–80 °C) Mild heating often improves yield
Reaction Time 4–24 hours Depending on substrate reactivity
Molar Ratios Amine : Aldehyde : Pyruvic acid = 1 : 1 : 1 Stoichiometric balance for optimal cyclization
Purification Chromatography (e.g., silica gel column) To isolate pure pyrrol-2-one derivatives

Characterization and Confirmation of Structure

The synthesized compounds are typically characterized by:

Research Findings on Substituent Effects and Reaction Scope

  • Electron-withdrawing groups such as trifluoromethyl on the aniline and phenyl rings enhance the stability and biological activity of the pyrrol-2-one derivatives.
  • Electron-donating groups like methoxy on the aromatic aldehyde are well tolerated and can influence the electronic properties of the final compound.
  • The reaction tolerates a broad substrate scope, including various substituted anilines and aldehydes, allowing for structural diversity.
  • Yields typically range from moderate to good (35–75%), depending on the electronic nature of the substituents and reaction conditions.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Imine formation 4-(trifluoromethyl)aniline + 3-methoxybenzaldehyde in ethanol, TFA catalyst Formation of Schiff base intermediate
Addition of pyruvic acid Pyruvic acid added to imine solution Nucleophilic addition to imine
Cyclization Mild heating or room temperature, TFA catalysis Formation of 1,5-dihydro-2H-pyrrol-2-one ring
Purification Chromatography Isolation of pure target compound
Characterization NMR, IR, MS Structural confirmation

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes can be leveraged in drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance of these products.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1,5-dihydro-2h-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrol-2-one Derivatives

The evidence highlights two pyrrol-2-one analogs:

  • Compound 23 : 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one
    • Key Features : Trifluoromethoxy substituent at position 5, hydroxypropyl at position 1.
    • Data : 32% yield, mp 246–248°C, molecular mass 436.16 g/mol .
  • Compound 25 : 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one
    • Key Features : Trifluoromethyl at position 3.
    • Data : 9% yield, mp 205–207°C, molecular mass 420.16 g/mol .

Comparison with Target Compound :

Property Target Compound Compound 23 Compound 25
Position 5 Substituent 3-Methoxyphenyl 4-Trifluoromethoxyphenyl 3-Trifluoromethylphenyl
Position 1 Substituent 4-Trifluoromethylphenyl 2-Hydroxypropyl 2-Hydroxypropyl
Position 3 Group 4-Trifluoromethylphenylamino 4-Methylbenzoyl 4-Methylbenzoyl
Yield Not reported 32% 9%
Melting Point Not reported 246–248°C 205–207°C
  • Substituent Effects: The trifluoromethyl group in the target compound likely increases hydrophobicity compared to the trifluoromethoxy group in Compound 23. The amino linkage at position 3 in the target compound may enhance hydrogen-bonding capacity relative to the benzoyl group in Compounds 23 and 24. Lower yields in Compound 25 (9%) vs. Compound 23 (32%) suggest steric or electronic challenges with trifluoromethyl substitution .
Chromen-4-one Derivatives

and describe chromen-4-one analogs (e.g., Examples 63 and 84) with fluorophenyl and trifluoromethyl-related substituents:

  • Example 63 : Contains a 5-methylthiophen-2-yl group and fluorophenyl substituents.
    • Data : 32% yield, mp 223–226°C, molecular mass 516.1 g/mol .
  • Example 84 : Features a 3-fluoro-4-isopropoxyphenyl group.
    • Data : 13% yield, mp 122–124°C, molecular mass 600.2 g/mol .

Key Differences :

  • Core Structure : Chromen-4-ones have a fused benzene-pyran ring system, distinct from the pyrrol-2-one scaffold.
  • Bioactivity : Chromen-4-ones are often kinase inhibitors, whereas pyrrol-2-ones may target enzymes like cyclooxygenase .
  • Solubility: The target compound’s amino group and methoxyphenyl substituent may improve aqueous solubility compared to highly fluorinated chromen-4-ones.

Biological Activity

The compound 5-(3-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1,5-dihydro-2H-pyrrol-2-one is a member of the pyrrolidinone class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

  • 3-Methoxyphenyl group : This moiety may enhance lipophilicity and biological activity.
  • Trifluoromethyl groups : Known for their electron-withdrawing properties, these groups can significantly influence the compound's reactivity and interaction with biological targets.
  • Pyrrolidinone core : This scaffold is often associated with various biological activities.

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole-containing analogs have shown promising results against various cancer cell lines, suggesting a potential for this pyrrolidinone derivative as an anticancer agent. The presence of both trifluoromethyl and methoxy groups may enhance its cytotoxicity through improved binding affinity to target proteins involved in cancer progression.

Table 1: Summary of Antitumor Activity in Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Thiazole Derivative AHT291.61Bcl-2 inhibition
Thiazole Derivative BJurkat1.98Apoptosis induction
Pyrrolidinone AnalogA-431<1.0Cell cycle arrest

Anticonvulsant Activity

Similar compounds have been evaluated for anticonvulsant activity. The structure-activity relationship (SAR) studies suggest that the methoxy group plays a crucial role in enhancing anticonvulsant effects. For example, certain pyrrolidine derivatives have demonstrated effectiveness in animal models of epilepsy.

The mechanisms by which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Bcl-2 : Targeting anti-apoptotic proteins to induce cell death in cancer cells.
  • Modulation of ion channels : Similar compounds have been shown to affect neuronal excitability, contributing to anticonvulsant effects.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolidinone derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The study utilized various cancer cell lines, including breast and colon cancer models, demonstrating significant dose-dependent responses.

Case Study 2: Neuroprotective Effects

In another investigation, a related compound was tested for neuroprotective effects in models of seizure-induced neuronal damage. The results indicated that the compound significantly reduced neuronal death and improved behavioral outcomes in treated animals compared to control groups.

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